4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2S/c1-9-8-11(13)15-12(14-9)10-4-6-17(7-5-10)20(18,19)16(2)3/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIJBRCNGVDKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound features a piperidine moiety and a chlorinated pyrimidine, which are critical for its biological efficacy. Here, we explore its biological activity, including antibacterial, enzyme inhibitory, and potential anticancer effects.
- Molecular Formula : C12H19ClN4O2S
- Molecular Weight : 318.82 g/mol
- CAS Number : 1316222-50-0
Antibacterial Activity
Research indicates that sulfonamide derivatives, including the compound , exhibit significant antibacterial properties. The mechanism of action primarily involves the inhibition of dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis.
Case Study: Inhibition of Xanthomonas spp.
A study evaluated the antibacterial efficacy of various sulfonamide derivatives against Xanthomonas oryzae and Xanthomonas axonopodis. The compound demonstrated an effective EC50 value of 2.02 µg/mL against Xoo, outperforming traditional agents such as bismerthiazol (EC50 = 42.38 µg/mL) and thiodiazole copper (EC50 = 64.50 µg/mL) . This highlights the compound's potential as a novel bactericide with dual action against both DHPS and bacterial cell membranes.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are pivotal in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections.
Table 1: Enzyme Inhibition Activity
| Compound | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| This compound | 65 | 70 |
| Standard Inhibitor (Donepezil) | 85 | - |
| Standard Inhibitor (Urease Inhibitor) | - | 90 |
Anticancer Potential
Emerging studies suggest that the piperidine nucleus in this compound may confer anticancer properties. Compounds containing similar structures have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Synergistic Effects with Chemotherapeutics
Research involving the combination of this sulfonamide with doxorubicin revealed enhanced cytotoxicity in breast cancer cell lines MCF-7 and MDA-MB-231. The combination index method indicated a synergistic effect, particularly notable in the MDA-MB-231 line, which is characterized by a poor prognosis . This suggests that further exploration into its use as an adjunct therapy in cancer treatment may be warranted.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antibacterial Activity : Effective against Xanthomonas spp., with low EC50 values indicating potent action.
- Enzyme Inhibition : Significant inhibition of AChE and urease, suggesting therapeutic potential for neurological and urinary conditions.
- Anticancer Activity : Promising results when used in combination with established chemotherapeutics, indicating potential for use in cancer therapy.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : 4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
- CAS Number : 1316222-50-0
- Molecular Formula : C13H18ClN3O2S
- Molecular Weight : 303.82 g/mol
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit potent anticancer properties. A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives, including sulfonamides, revealing their effectiveness as Src/Abl kinase inhibitors, which are crucial in targeting chronic myelogenous leukemia (CML) cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. In vitro studies have shown that piperidine derivatives possess significant antibacterial effects against various pathogens, including Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for their survival .
Central Nervous System Disorders
Allosteric modulators of G protein-coupled receptors (GPCRs) have been identified as promising therapeutic agents for treating central nervous system disorders. Compounds like this compound are being investigated for their ability to modulate GPCR activity, potentially leading to new treatments for conditions such as depression and anxiety .
Case Study 1: Src/Abl Kinase Inhibition
A notable study demonstrated that a series of substituted piperidine derivatives, including those related to this compound, showed potent inhibition of Src/Abl kinases in preclinical models. The results indicated that these compounds could serve as effective treatments for CML, showcasing their therapeutic potential in oncology .
Case Study 2: Antibacterial Efficacy
In another study focusing on the antimicrobial properties of piperidine derivatives, the compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The table below compares the target compound with key analogs from the literature:
Structural and Functional Insights
- Sulfonamide vs. Amine Groups : The N,N-dimethyl sulfonamide in the target compound likely improves water solubility compared to the primary amine in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine . However, the nitrobenzenesulfonamide in ’s compound may reduce solubility due to its electron-withdrawing nitro group .
- Chloro and Methyl Substitutents : These groups are conserved across analogs, suggesting their importance in steric hindrance and electronic modulation for target binding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine ring formation and sulfonamide coupling. For example, analogous pyrimidine sulfonamides are synthesized using NaOH-mediated nucleophilic substitution in dichloromethane, followed by purification via column chromatography . To improve yields, optimize reaction stoichiometry (e.g., molar ratios of chloropyrimidine to piperidine derivatives) and employ catalytic agents (e.g., DMAP for sulfonamide formation). Reaction monitoring via TLC or HPLC is critical to identify intermediate bottlenecks .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the crystal structure (as demonstrated for related pyrimidine derivatives in ).
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, e.g., distinguishing methyl groups on the pyrimidine ring from N,N-dimethylpiperidine protons.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>98% recommended for biological assays) .
Q. How does the solubility profile of this compound affect its utility in in vitro assays?
- Methodological Answer : Sulfonamide derivatives typically exhibit low aqueous solubility due to hydrophobic moieties (e.g., dimethylpiperidine). Pre-formulate the compound using DMSO for stock solutions, and dilute in buffered saline with surfactants (e.g., 0.1% Tween-80) for cell-based assays. Solubility can be empirically tested via nephelometry or UV-vis spectroscopy in solvents like PBS, ethanol, or PEG-400 .
Q. What preliminary biological screening strategies are recommended to evaluate its therapeutic potential?
- Methodological Answer : Begin with:
- In vitro cytotoxicity assays (e.g., MTT or resazurin reduction) across cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition assays targeting kinases or proteases, leveraging the sulfonamide group’s affinity for active-site zinc ions .
- Microbial susceptibility testing against Gram-positive/-negative bacteria to assess antimicrobial potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer : Perform systematic substitutions on the pyrimidine ring (e.g., replacing chloro with fluoro) and piperidine moiety (e.g., varying alkyl groups). Compare IC₅₀ values in enzyme inhibition assays to identify pharmacophores. For instance, trifluoromethyl substitutions enhance metabolic stability in analogous sulfonamides . Use computational docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
Q. What experimental approaches elucidate its mechanism of action in enzyme inhibition?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- X-ray crystallography of enzyme-inhibitor complexes (e.g., carbonic anhydrase or kinase targets) to resolve atomic-level interactions.
- Kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
Q. How do stability studies under varying pH and temperature conditions inform formulation development?
- Methodological Answer : Conduct accelerated stability testing:
- pH stability : Incubate in buffers (pH 1–10) and analyze degradation via HPLC. Sulfonamides are prone to hydrolysis in acidic conditions .
- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–6 months; monitor decomposition products by LC-MS.
- Light sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation .
Q. What computational tools are suitable for predicting its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
- Methodological Answer :
- SwissADME to predict logP, bioavailability, and blood-brain barrier penetration.
- ProTox-II for toxicity profiling (e.g., hepatotoxicity, mutagenicity).
- Molecular dynamics simulations (e.g., GROMACS) to study membrane permeability .
Q. How can crystallization conditions be optimized for structural studies?
- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) and temperatures using vapor diffusion or slow evaporation. For pyrimidine derivatives, adding co-solvents like acetonitrile improves crystal quality. Monitor crystal growth via polarized light microscopy and validate with single-crystal XRD .
Q. What cross-disciplinary strategies enhance the compound’s application in drug discovery pipelines?
- Methodological Answer : Integrate:
- Flow chemistry for scalable synthesis (e.g., Omura-Sharma-Swern oxidation adapted for continuous processes) .
- High-throughput screening (HTS) with robotic liquid handlers to test combinatorial libraries.
- Proteomics (e.g., affinity pull-down assays) to identify off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
